molecular formula C21H21N3O5 B2578840 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1219914-66-5

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Katalognummer: B2578840
CAS-Nummer: 1219914-66-5
Molekulargewicht: 395.415
InChI-Schlüssel: FTXVUWHVGYZGCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" features a hybrid structure combining a benzo[d][1,3]dioxole moiety, a 1,3,4-oxadiazole ring, a piperidine scaffold, and a 2,5-dimethylfuran-3-yl group. The benzo[d][1,3]dioxole (piperonyl) group is known for enhancing lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions, often linked to antimicrobial and anticancer activities . The piperidine and dimethylfuran groups may modulate solubility and target selectivity.

Eigenschaften

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-12-8-16(13(2)28-12)21(25)24-7-3-4-15(10-24)20-23-22-19(29-20)14-5-6-17-18(9-14)27-11-26-17/h5-6,8-9,15H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXVUWHVGYZGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multiple synthetic steps. These can include:

  • Formation of the Benzo[d][1,3]dioxole moiety: : Starting with catechol and dihalomethane.

  • Construction of the 1,3,4-oxadiazole ring: : This involves the reaction of a hydrazide with a carboxylic acid or an ester under dehydrating conditions.

  • Piperidinylation: : Piperidine is introduced via a nucleophilic substitution reaction.

  • Final Coupling Step: : The coupling of the (2,5-dimethylfuran-3-yl)methanone with the intermediate obtained from the previous steps.

Industrial Production Methods

For industrial-scale production, the synthesis process is usually optimized to increase yield and purity while reducing cost and environmental impact. This can involve:

  • Using continuous flow reactors.

  • Employing green chemistry principles to minimize the use of hazardous reagents.

  • Utilizing high-throughput screening for reaction optimization.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxides.

  • Reduction: : It may be reduced under specific conditions to produce different reduced forms.

  • Substitution: : Substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or H₂O₂ in acidic or basic medium.

  • Reduction: : LiAlH₄ or NaBH₄ in dry ether or alcohol.

  • Substitution: : Halogenated compounds in the presence of a base such as K₂CO₃.

Major Products

Depending on the reaction conditions and reagents used, major products can include various substituted and oxidized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is used as a precursor for the synthesis of other complex molecules. It serves as a scaffold for drug design and development.

Biology

Biologically, the compound has been studied for its potential as a bioactive molecule. It has shown promise in various in vitro studies for its anti-inflammatory and antimicrobial properties.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may act as a lead compound in the development of new drugs for treating certain conditions.

Industry

Industrially, the compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in polymers and other specialized materials.

Wirkmechanismus

Molecular Targets

The precise mechanism by which the compound exerts its effects is still under investigation. it is believed to interact with specific enzymes and receptors in biological systems, modulating their activity.

Pathways Involved

The compound may influence various biochemical pathways, including those involved in inflammation and microbial resistance. It can interact with cellular components at the molecular level, altering their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Benzo[d][1,3]dioxole and Heterocycles

Pyrazole-Based Analogs
  • Compound 6c: Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone Key Features: Replaces oxadiazole with a dihydropyrazole ring and includes a hydroxylated piperidine. Physicochemical Properties: Melting point 156–158°C, suggesting higher crystallinity than the target compound (likely a liquid based on similar analogs) .
  • Compound 6g :
    Structure: Piperazine-linked variant of 6c.
    Key Features: Incorporates a piperazine ring instead of piperidine, enhancing solubility via secondary amine groups.
    Bioactivity: Higher yield (87%) and broader antibacterial spectrum, possibly due to improved membrane penetration .

Oxadiazole-Based Analogs
  • Compound 5a-f (Banday et al., 2010): Structure: 2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone Key Features: Shares the oxadiazole core but lacks the benzo[d][1,3]dioxole group. Bioactivity: Exhibited moderate antibacterial activity, underscoring the importance of the benzo[d][1,3]dioxole moiety in enhancing potency .

Analogs with Furan/Benzofuran Modifications

  • Compound IV (): Structure: Nanobenzofuran–pyrazole hybrid. Key Features: Replaces dimethylfuran with a benzofuran group, increasing aromaticity and steric bulk. Bioactivity: Demonstrated PARP-1 inhibition and anticancer activity, suggesting that the target compound’s dimethylfuran group may offer better pharmacokinetics due to reduced molecular weight .

Piperidine vs. Piperazine Derivatives

  • Compound 4c (): Structure: 4-Hydroxy piperidine-linked methanone. Key Features: Hydroxyl group improves hydrophilicity but may reduce blood-brain barrier penetration compared to the target compound’s unsubstituted piperidine .

Bioactivity and Mechanism Insights

  • Antibacterial Activity :
    Oxadiazole-containing analogs (e.g., 6c, 6g) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–64 µg/mL . The target compound’s dimethylfuran group may enhance activity against resistant strains due to improved membrane interaction.
  • Anticancer Potential: Benzofuran derivatives (e.g., Compound IV) exhibit IC₅₀ values <10 µM in cancer cell lines, suggesting that the target compound’s dimethylfuran group could offer similar efficacy with reduced toxicity .

Table 1: Key Properties of Selected Analogs

Compound Core Heterocycle Substituents Bioactivity (Key Finding) Reference
Target Compound 1,3,4-Oxadiazole Piperidine, Dimethylfuran Hypothesized broad-spectrum
6c Dihydropyrazole 4-Hydroxypiperidine Antibacterial (MIC = 16 µg/mL)
6g Dihydropyrazole Piperazine Antibacterial (MIC = 8 µg/mL)
Compound IV Pyrazole Benzofuran Anticancer (IC₅₀ = 7.2 µM)

Biologische Aktivität

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O4\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}

This structure includes a benzo[d][1,3]dioxole moiety, which is known for its role in various biological activities. The presence of a piperidine ring and an oxadiazole group further enhances its potential pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and oxadiazole structures. For instance:

  • In Vitro Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines. Compounds showed IC50 values lower than those of standard drugs such as doxorubicin, indicating stronger antiproliferative effects. For example, one derivative exhibited an IC50 value of 2.38 µM against HepG2 cells compared to doxorubicin's 7.46 µM .
  • Mechanisms of Action : The anticancer mechanisms were investigated through various assays including:
    • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
    • Apoptosis Induction : Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Bis-benzodioxole Derivatives : This research identified that certain bis-benzodioxole derivatives exhibited potent anticancer activity with minimal cytotoxicity towards normal cells. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression .
  • Animal Models : In vivo studies demonstrated that compounds similar to (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone significantly suppressed tumor growth in mouse models when administered at specific dosages .

Biological Activity Summary Table

Biological ActivityObserved EffectsReference
Anticancer ActivityIC50 values < 10 µM against various cancer cell lines
Apoptosis InductionIncreased Bax/Bcl-2 ratio leading to cell death
EGFR InhibitionReduced signaling pathways promoting tumor growth
CytotoxicityNon-cytotoxic to normal cells at high concentrations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.